molecular formula C21H26N6O3 B10830843 Camonsertib CAS No. 2417489-10-0

Camonsertib

Cat. No.: B10830843
CAS No.: 2417489-10-0
M. Wt: 410.5 g/mol
InChI Key: YIHHYCIYAIVQKX-YNOVCBQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camonsertib is a selective oral inhibitor of ataxia telangiectasia and Rad3-related kinase. This compound has demonstrated efficacy in tumors with DNA damage response gene deficiencies. It is primarily investigated for its potential in treating advanced solid tumors with specific genetic mutations .

Preparation Methods

The preparation of camonsertib involves synthetic routes that include the use of various reagents and conditions. While detailed synthetic routes are proprietary, the compound is typically synthesized through a series of chemical reactions that ensure its purity and efficacy. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Camonsertib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Camonsertib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study DNA damage response pathways.

    Biology: Investigated for its role in cellular processes involving DNA repair.

    Medicine: Explored as a potential treatment for various cancers, particularly those with DNA damage response deficiencies.

    Industry: Utilized in the development of targeted cancer therapies

Mechanism of Action

Camonsertib exerts its effects by inhibiting the ataxia telangiectasia and Rad3-related kinase, a critical protein in the DNA damage response pathway. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets and pathways involved include the DNA damage checkpoint and replication stress response .

Comparison with Similar Compounds

Camonsertib is compared with other similar compounds such as:

    Lunresertib: A first-in-class oral small molecule inhibitor of PKMYT1 kinase.

    Debio 0123: An oral WEE1 inhibitor.

This compound is unique due to its high selectivity and potency as an ataxia telangiectasia and Rad3-related kinase inhibitor, making it a promising candidate for targeted cancer therapy .

Properties

CAS No.

2417489-10-0

Molecular Formula

C21H26N6O3

Molecular Weight

410.5 g/mol

IUPAC Name

(1R,5S)-3-[6-[(3R)-3-methylmorpholin-4-yl]-1-(1H-pyrazol-5-yl)pyrazolo[3,4-b]pyridin-4-yl]-8-oxabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C21H26N6O3/c1-13-12-29-7-6-26(13)19-8-17(21(28)9-14-2-3-15(10-21)30-14)16-11-23-27(20(16)24-19)18-4-5-22-25-18/h4-5,8,11,13-15,28H,2-3,6-7,9-10,12H2,1H3,(H,22,25)/t13-,14-,15+,21?/m1/s1

InChI Key

YIHHYCIYAIVQKX-YNOVCBQDSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(C[C@H]6CC[C@@H](C5)O6)O

Canonical SMILES

CC1COCCN1C2=NC3=C(C=NN3C4=CC=NN4)C(=C2)C5(CC6CCC(C5)O6)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.